N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide
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Overview
Description
N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide is a synthetic organic compound characterized by the presence of a cyano group, dichlorophenyl group, and an oxolan-2-yl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide typically involves the reaction of 3,4-dichlorobenzyl cyanide with oxolan-2-yl acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated to reflux, allowing the reaction to proceed to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dichlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for its targets, while the oxolan-2-yl group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyano-3,4-dichlorophenyl)acetamide
- N-(3,4-dichlorophenyl)-2-oxolan-2-ylacetamide
- N-(3,4-dichlorophenyl)-2-cyanoacetamide
Uniqueness
N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the cyano and oxolan-2-yl groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[cyano-(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c15-11-4-3-9(6-12(11)16)13(8-17)18-14(19)7-10-2-1-5-20-10/h3-4,6,10,13H,1-2,5,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGDTSRTOVUYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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